molecular formula C19H32O2 B12727481 5alpha-Androstanediol CAS No. 51617-41-5

5alpha-Androstanediol

Cat. No.: B12727481
CAS No.: 51617-41-5
M. Wt: 292.5 g/mol
InChI Key: PPFACNUFBRJTNH-WRYXYBQESA-N
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Description

5alpha-Androstanediol, also known as 5alpha-androstane-3alpha,17beta-diol, is a naturally occurring steroid hormone. It is a metabolite of dihydrotestosterone (DHT) and plays a significant role in the androgenic and estrogenic pathways in the human body. This compound is known for its involvement in various physiological processes, including the regulation of secondary sexual characteristics and reproductive functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstanediol typically involves the reduction of androstanedione. This process can be achieved through several chemical reactions, including reduction reactions using reagents such as sodium borohydride or lithium aluminum hydride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective reduction of the keto groups to hydroxyl groups .

Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as microbial transformation. Specific strains of bacteria or fungi can be used to convert precursor steroids into this compound through enzymatic reactions. This method is advantageous due to its specificity and efficiency in producing high yields of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 5alpha-Androstanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Anhydrous ethanol, tetrahydrofuran (THF).

Major Products Formed:

Scientific Research Applications

5alpha-Androstanediol has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5alpha-Androstanediol involves its interaction with androgen and estrogen receptors. It can be converted to dihydrotestosterone (DHT) or other metabolites, which then bind to these receptors and modulate gene expression. This regulation affects various physiological processes, including the development of secondary sexual characteristics and reproductive functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual role in both androgenic and estrogenic pathways. Unlike other similar compounds, it exhibits significant activity in both pathways, making it a crucial molecule in the regulation of various physiological processes .

Properties

CAS No.

51617-41-5

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

(5S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-5,17-diol

InChI

InChI=1S/C19H32O2/c1-17-11-8-15-13(14(17)5-6-16(17)20)7-12-19(21)10-4-3-9-18(15,19)2/h13-16,20-21H,3-12H2,1-2H3/t13-,14-,15-,16-,17-,18+,19-/m0/s1

InChI Key

PPFACNUFBRJTNH-WRYXYBQESA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@]4([C@@]3(CCCC4)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4(C3(CCCC4)C)O

Origin of Product

United States

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